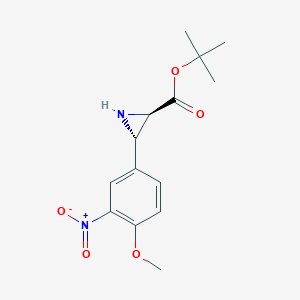

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester

描述

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester (CAS: 1980007-31-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

- Molecular Formula : C14H18N2O5

- Molar Mass : 294.3 g/mol

- IUPAC Name : tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate

Anticancer Activity

Research indicates that aziridine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

- Cell Lines Tested :

- HeLa (cervical cancer)

- Ishikawa (endometrial cancer)

In vitro studies utilized the MTT assay to assess cell viability. The results indicated that the compound inhibits cell proliferation with a half-maximal inhibitory concentration (IC50) ranging from 10 to 20 µM in these cell lines, suggesting effective anticancer potential compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains:

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound demonstrated notable activity against Gram-positive bacteria, particularly with MIC values ranging from 8 to 16 µg/mL, outperforming traditional antibiotics like ampicillin in specific cases .

The proposed mechanisms for the biological activity of this compound include:

- Cell Membrane Disruption : At higher concentrations, it may disrupt bacterial cell membranes, leading to cell lysis.

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis .

Comparative Biological Activity Table

| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | HeLa, Ishikawa | 10-20 µM | |

| Antibacterial | S. aureus, E. coli | 8-16 µg/mL | |

| E. faecalis | MIC = 8 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in MDPI assessed the effects of various aziridine derivatives on cancer cell lines. The findings indicated that derivatives similar to the tert-butyl ester exhibited significant cytotoxicity against HeLa cells, supporting further exploration into their therapeutic potential .

- Antibacterial Efficacy : A comparative analysis of aziridine compounds demonstrated that those with nitrophenyl substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative strains, highlighting the importance of structural modifications in enhancing efficacy .

属性

IUPAC Name |

tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFTYSVHDNEKF-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117464 | |

| Record name | 2-Aziridinecarboxylic acid, 3-(4-methoxy-3-nitrophenyl)-, 1,1-dimethylethyl ester, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637781-51-1 | |

| Record name | 2-Aziridinecarboxylic acid, 3-(4-methoxy-3-nitrophenyl)-, 1,1-dimethylethyl ester, (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637781-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aziridinecarboxylic acid, 3-(4-methoxy-3-nitrophenyl)-, 1,1-dimethylethyl ester, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。